molecular formula C14H23N3O B13961920 4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine

4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine

Cat. No.: B13961920
M. Wt: 249.35 g/mol
InChI Key: OSKFICMCXZOQTK-UHFFFAOYSA-N
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Description

4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine is a compound with the molecular formula C14H23N3O and a molecular weight of 249.356 g/mol This compound features a piperidine ring substituted with an aminomethyl group and a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with piperidine derivatives under controlled conditions. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-1-(4-methoxybenzyl)piperidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H23N3O/c1-18-13-4-2-12(3-5-13)10-17-8-6-14(16,11-15)7-9-17/h2-5H,6-11,15-16H2,1H3

InChI Key

OSKFICMCXZOQTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(CN)N

Origin of Product

United States

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